Preferential COX-2 Inhibition: Mefenamic Acid Demonstrates 8.6-Fold Selectivity Over COX-1, Contrasting with Non-Selective Fenamate Analogs
In a head-to-head in vitro analysis of fenamate NSAIDs, mefenamic acid demonstrated a COX-1/COX-2 EC50 ratio of 8.6, classifying it as a selective COX-2 inhibitor within the fenamate class [1]. This contrasts sharply with the non-selective fenamate meclofenamic acid, which exhibited a ratio of 0.2, indicating predominant COX-1 inhibition. The COX-2 selectivity of mefenamic acid (EC50 COX-1: 25 µM; EC50 COX-2: 2.9 µM) is comparable to that of niflumic acid (ratio 4.6) and approaches the selectivity profile of celecoxib (ratio 1.4), a prototypical selective COX-2 inhibitor [1].
| Evidence Dimension | COX-1/COX-2 selectivity ratio (EC50) |
|---|---|
| Target Compound Data | 8.6 (EC50 COX-1: 25 µM, COX-2: 2.9 µM) |
| Comparator Or Baseline | Meclofenamic acid: 0.2; Niflumic acid: 4.6; Celecoxib: 1.4 |
| Quantified Difference | Mefenamic acid is 43-fold more COX-2 selective than meclofenamic acid based on the ratio difference (8.6 vs 0.2). |
| Conditions | In vitro COX-1 and COX-2 enzyme inhibition assays; EC50 values derived from Warner et al. and Gierse et al. |
Why This Matters
Preferential COX-2 inhibition is associated with reduced gastrointestinal toxicity relative to non-selective COX-1 inhibitors, making mefenamic acid a strategically differentiated option for procurement in contexts where GI tolerability is a priority.
- [1] Warner TD, Giuliano F, Vojnovic I, et al. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proc Natl Acad Sci USA. 1999;96(13):7563-7568. (Data presented in Table 1 of PMC6007190). View Source
